REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][Si](C)(C)C>>[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][S:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
49.65 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
56.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a temperature of 115° C., at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass reactor equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and gas inlet
|
Type
|
TEMPERATURE
|
Details
|
the mixture was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at the boiling point for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
Volatile materials were then removed
|
Type
|
TEMPERATURE
|
Details
|
by heating at a temperature of 65° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a brown liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to remove unreacted sulfonyl chloride
|
Type
|
DISTILLATION
|
Details
|
The residue was redistilled under a pressure of 0.03 mm. Hg
|
Type
|
CUSTOM
|
Details
|
The fraction collected from 40° to 97° C.
|
Type
|
CUSTOM
|
Details
|
collected within the range from 97° and 122° C.
|
Type
|
CUSTOM
|
Details
|
The second fraction was used as the starting material (3c) for the subsequent reaction
|
Name
|
|
Type
|
|
Smiles
|
C[Si](NS(=O)(=O)C1=CC=C(C=C1)F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |